![molecular formula C11H9NO6 B12868594 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of Brønsted acid and copper(I) iodide catalysis for the cyclization of 2-aminophenols with β-diketones has been reported to yield various 2-substituted benzoxazoles . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzoxazoles, halogenated derivatives, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways vary based on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its basic heterocyclic structure.
2-Substituted Benzoxazoles: Compounds with various substituents at the 2-position, exhibiting diverse chemical and biological properties.
Benzothiazole: A structurally similar compound with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
The presence of carboxy(hydroxy)methyl and methoxycarbonyl groups enhances its solubility, stability, and biological activity compared to other benzoxazole derivatives .
特性
分子式 |
C11H9NO6 |
|---|---|
分子量 |
251.19 g/mol |
IUPAC名 |
2-hydroxy-2-(6-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-2-3-6-7(4-5)18-9(12-6)8(13)10(14)15/h2-4,8,13H,1H3,(H,14,15) |
InChIキー |
VHDFCQMKSRDZCL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


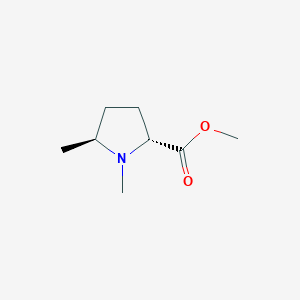
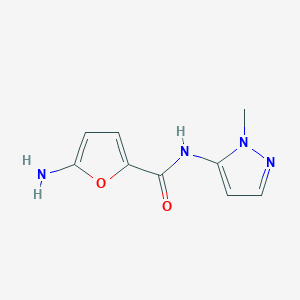
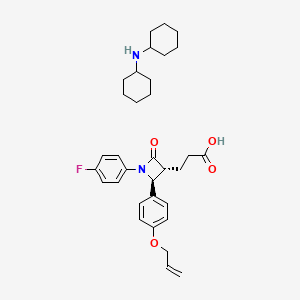
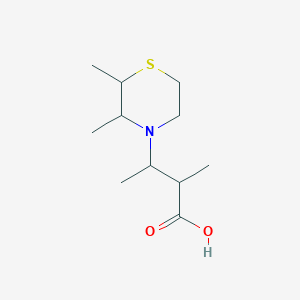
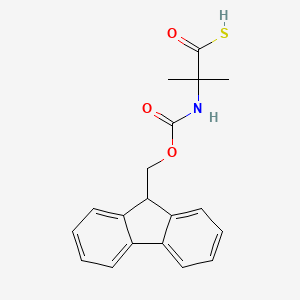
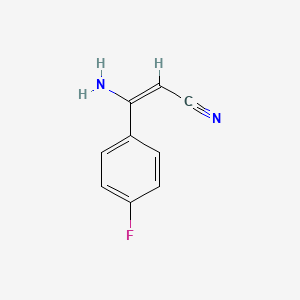
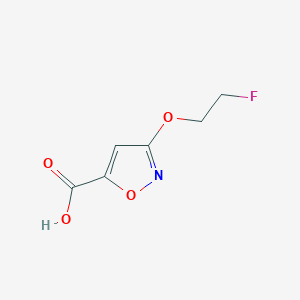
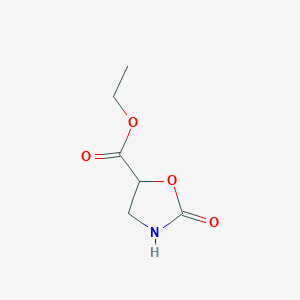
![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)
![([2-(Cyclopropylamino)-2-oxoethyl]thio)-acetic acid](/img/structure/B12868564.png)
![2-(2-Aminobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12868569.png)
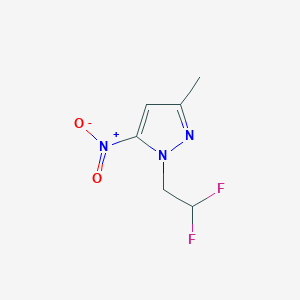
![2'-(tert-Butyl(cyclohexyl)phosphino)-[1,1'-biphenyl]-2-ol](/img/structure/B12868573.png)

